molecular formula C9H19NO4 B139508 Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate CAS No. 156627-42-8

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Cat. No.: B139508
CAS No.: 156627-42-8
M. Wt: 205.25 g/mol
InChI Key: KLRRFBSWOIUAHZ-UHFFFAOYSA-N
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Description

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a chemical compound with the molecular formula C₉H₁₉NO₄ and a molecular weight of 205.25 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and two hydroxyl groups on a butane backbone.

Preparation Methods

The synthesis of tert-butyl (1,4-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,4-dihydroxybutane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is conducted at room temperature using a combination of palladium(II) acetate and a suitable ligand in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency.

Chemical Reactions Analysis

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1,4-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRFBSWOIUAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
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Reactant of Route 6
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